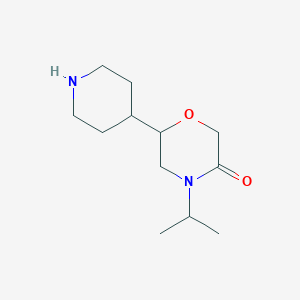
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one is a heterocyclic compound that contains both morpholine and piperidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The reaction conditions often include acidic environments to facilitate dehydration and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving morpholine and piperidine derivatives.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: These include compounds like piperine and evodiamine, which have similar structural features and biological activities.
Morpholine derivatives: These include compounds like morpholine itself and its various substituted forms
Uniqueness
4-Isopropyl-6-(piperidin-4-yl)morpholin-3-one is unique due to its combined morpholine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to interact with a broader range of molecular targets, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
6-piperidin-4-yl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)14-7-11(16-8-12(14)15)10-3-5-13-6-4-10/h9-11,13H,3-8H2,1-2H3 |
Clé InChI |
BBNAARJFYYEZCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(OCC1=O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


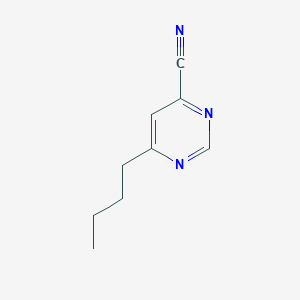
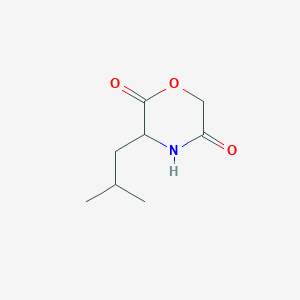
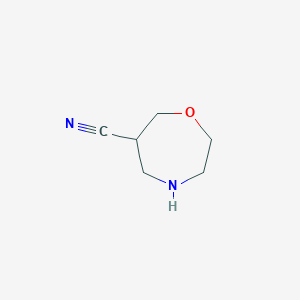
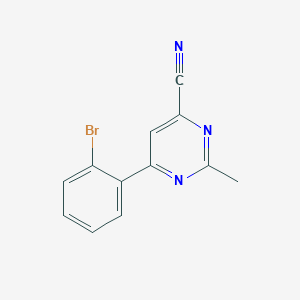
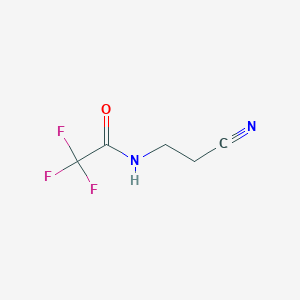

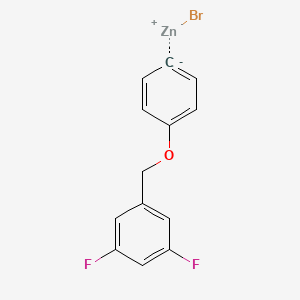
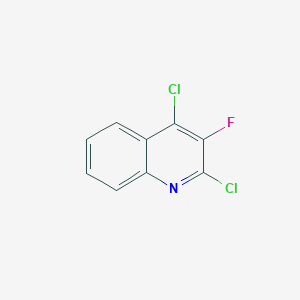
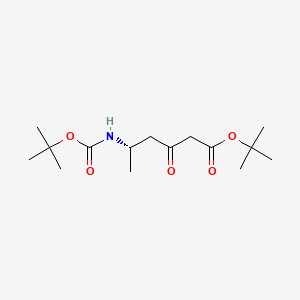
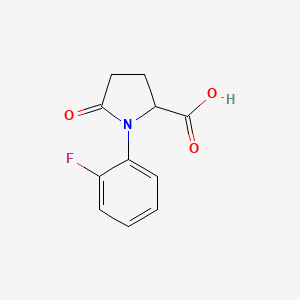
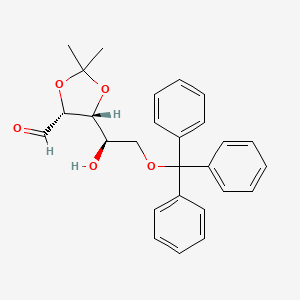
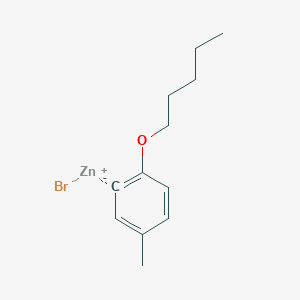
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

